4-[Bis(3-methoxyphenyl)amino]benzaldehyde
Description
Properties
CAS No. |
91175-24-5 |
|---|---|
Molecular Formula |
C21H19NO3 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-(3-methoxy-N-(3-methoxyphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C21H19NO3/c1-24-20-7-3-5-18(13-20)22(17-11-9-16(15-23)10-12-17)19-6-4-8-21(14-19)25-2/h3-15H,1-2H3 |
InChI Key |
FELOTKYQQBAKDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N(C2=CC=C(C=C2)C=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Biological Activity
4-[Bis(3-methoxyphenyl)amino]benzaldehyde, a compound belonging to the class of bisaryl amines, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features two methoxy-substituted phenyl groups attached to an amino group, which is further connected to a benzaldehyde moiety. This configuration enhances the compound's reactivity and biological interactions.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in human tumor cells through mechanisms involving DNA damage and cell cycle arrest .
- Antiviral Activity : Compounds with similar structures have demonstrated antiviral properties, particularly against Hepatitis B Virus (HBV). These effects are often linked to the modulation of intracellular proteins that inhibit viral replication .
- Antioxidant Effects : The presence of methoxy groups is associated with enhanced antioxidant activity, which can protect cells from oxidative stress and related damage .
The mechanism by which this compound exerts its biological effects is multifaceted:
- DNA Interaction : The compound may form covalent bonds with DNA, leading to cross-linking that disrupts replication and transcription processes. This is particularly relevant in cancer therapy, where such interactions can trigger cell death in rapidly dividing cells.
- Protein Modulation : It has been suggested that the compound can modulate the expression levels of proteins involved in apoptosis and viral replication, enhancing its therapeutic potential against viral infections .
- Antioxidant Mechanisms : By scavenging free radicals, the compound helps mitigate oxidative stress in cells, contributing to its protective effects against various diseases .
Anticancer Activity
A study evaluating the cytotoxicity of this compound derivatives showed significant inhibition of cell growth in several human cancer cell lines (Table 1). The IC50 values ranged from 30 µM to 70 µM depending on the specific derivative and cell line tested.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | A | 50 |
| HeLa | B | 30 |
| PC-3 | C | 70 |
Antiviral Activity
In research focused on antiviral properties, similar compounds demonstrated effective inhibition of HBV replication with IC50 values ranging from 1.99 µM to 3.30 µM against wild-type and drug-resistant strains, respectively .
Comparison with Similar Compounds
Structural and Electronic Properties
Key analogs differ in substituents on the aromatic rings, influencing electronic properties and applications:
Electronic Effects :
- Methoxy groups (target compound) enhance electron-donating capacity, improving charge transport in HTMs .
- Halogens (I, Br, Cl) increase molecular weight and steric bulk, reducing solubility but enabling cross-coupling reactivity .
- Methyl groups (Di-p-tolylamino) provide moderate electron donation, balancing stability and optoelectronic performance .
Photophysical and Material Properties
- Fluorescence: The target compound exhibits environment-dependent fluorescence, with methoxy groups stabilizing excited states. In contrast, methyl-substituted analogs (e.g., Di-p-tolylamino) show blue-shifted emission due to reduced conjugation .
- Thermal Stability: Methyl and methoxy derivatives (e.g., Di-p-tolylamino, melting point 109°C) display higher thermal stability than halogenated analogs, which decompose at lower temperatures .
Preparation Methods
Isomeric Specificity and Nomenclature
Catalytic Oxidative Condensation
Organocatalyst-Mediated Coupling
A breakthrough method employs 4,6-dihydroxysalicylic acid (5 mol%) and BF₃·Et₂O (10 mol%) in dimethyl sulfoxide (DMSO) at 100°C under aerobic conditions. This protocol oxidizes benzylamines to imines, which hydrolyze to aldehydes before undergoing condensation with ketones:
Reaction Mechanism :
- Oxidation : Benzylamine derivatives convert to imines via aerobic oxidation.
- Hydrolysis : Imines hydrolyze to 4-aminobenzaldehyde intermediates.
- Condensation : Enolized ketones react with aldehydes to form trisubstituted pyridines or aldehydes, depending on stoichiometry.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 5 mol% | +81% |
| Solvent | DMSO | +45% |
| Temperature | 100°C | +83% |
This method achieved 83% yield for structurally analogous pyridines, suggesting adaptability for aldehyde synthesis by halting the reaction post-hydrolysis.
Analytical Characterization and Quality Control
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
